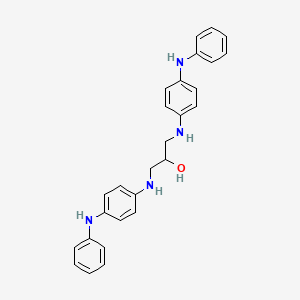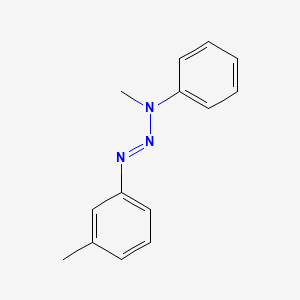![molecular formula C13H16FN3O3 B5134178 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5134178.png)
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one
Descripción general
Descripción
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-fluoro-4-nitroaniline with piperazine under controlled conditions. The resulting intermediate is then reacted with propanone to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-[4-(2-Amino-4-nitrophenyl)piperazin-1-yl]propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of fluoro-nitrophenyl substitution on biological activity.
Chemical Biology: It serves as a probe to investigate the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-2-one: Similar structure but with a different substitution on the piperazine ring.
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one: Lacks the fluoro substitution, which may affect its biological activity.
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one: Longer alkyl chain, which can influence its physical and chemical properties.
Uniqueness: 1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly impact its reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLXAMIBVCVVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)

![N-BENZYL-2-[N-(4-METHOXYPHENYL)4-METHYL-3-NITROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5134103.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B5134111.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol](/img/structure/B5134144.png)

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)
![4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5134166.png)


![METHYL 7-CYCLOPROPYL-3-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5134185.png)
